Tetrabutylammonium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tetrabutylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGXDBSUJJNIRV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
| Record name | Tetrabutylammonium chloride | |
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DSSTOX Substance ID |
DTXSID10883644 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |
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Molecular Weight |
277.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |
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| Record name | Tetrabutylammonium chloride | |
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CAS No. |
1112-67-0 | |
| Record name | Tetrabutylammonium chloride | |
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| Record name | Tetrabutylammonium chloride | |
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| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |
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| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |
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| Record name | Tetrabutylammonium chloride | |
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| Record name | Tetrabutylammonium chloride | |
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Synthetic Methodologies for Tetrabutylammonium Chloride in Laboratory and Industrial Settings
Conventional Synthetic Routes for Tetrabutylammonium (B224687) Chloride
Traditional synthesis of TBAC is typically accomplished through neutralization, quaternization, or multi-step protocols designed to achieve high purity.
A straightforward and common laboratory-scale synthesis involves the neutralization of tetrabutylammonium hydroxide (B78521) (TBAH) with hydrochloric acid (HCl). guidechem.com In this acid-base reaction, an aqueous solution of TBAH is carefully treated with concentrated hydrochloric acid. guidechem.com To manage the exothermic nature of the reaction, the addition of HCl is performed dropwise at controlled temperatures, often between 0–5°C. The reaction proceeds as follows:
(C₄H₉)₄N⁺OH⁻ + HCl → (C₄H₉)₄N⁺Cl⁻ + H₂O
Following the neutralization, the pH of the solution is adjusted to approximately 7. guidechem.com The resulting solution is then concentrated under reduced pressure to induce the crystallization of tetrabutylammonium chloride. The product is typically washed with ice-cold water to remove any remaining acid and then dried under a vacuum at elevated temperatures (e.g., 50°C) to yield a white, hygroscopic solid with a purity often exceeding 90%.
Table 1: Synthesis of this compound via Neutralization
| Parameter | Condition |
| Reactants | Tetrabutylammonium hydroxide, Hydrochloric acid |
| Temperature | 0–5°C (during acid addition) |
| Post-treatment | Concentration, Crystallization, Washing, Vacuum Drying |
| Purity | >90% |
Another prevalent method is the quaternization of tributylamine (B1682462) with 1-chlorobutane (B31608). guidechem.com This reaction, an example of the Menschutkin reaction, involves the direct alkylation of the tertiary amine. nih.gov However, the direct reaction between tributylamine and 1-chlorobutane is often inefficient and can lead to dehydrohalogenation, forming butene as an undesired byproduct. phasetransfercatalysis.com
To achieve a successful synthesis, the reaction is typically conducted in a suitable solvent, such as diethyl ether, at room temperature over an extended period, for example, 48 hours. guidechem.com The reaction is as follows:
(C₄H₉)₃N + C₄H₉Cl → (C₄H₉)₄N⁺Cl⁻
The resulting insoluble quaternary ammonium (B1175870) salt precipitates out of the solution and can be collected by filtration. guidechem.com For industrial-scale production, this reaction is often carried out in batch reactors equipped with reflux condensers at elevated temperatures (60–90°C) to accelerate the process. Polar aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) can enhance the reaction yield. A slight excess of 1-chlorobutane (e.g., a 1:1.2 molar ratio of tributylamine to 1-chlorobutane) is often used to ensure complete conversion of the amine. Under optimized industrial conditions, yields can surpass 85%.
Table 2: Synthesis of this compound via Quaternization
| Parameter | Laboratory Scale | Industrial Scale |
| Reactants | Tributylamine, 1-Chlorobutane | Tributylamine, 1-Chlorobutane |
| Solvent | Diethyl ether | Acetonitrile or Dichloromethane |
| Temperature | Room temperature | 60–90°C |
| Reaction Time | 48 hours | Varies (e.g., 24 hours in batch) |
| Yield | - | >85% |
For applications demanding high-purity TBAC, multi-step synthesis and purification protocols are employed. google.comresearchgate.netnih.govbeilstein-journals.orgniscpr.res.innih.gov One approach involves an initial synthesis followed by rigorous purification steps. For instance, crude TBAC can be purified by recrystallization from a solvent system like an ethanol (B145695)/water mixture. Impurities can also be removed by treating the solution with activated charcoal, which adsorbs organic contaminants, followed by filtration.
A patented method for producing high-purity tetraalkylammonium chloride aqueous solutions involves reacting a trialkyl tertiary amine with an alkyl chloride in ultrapure water. google.com To remove any residual acidic impurities, a controlled amount of tetra-alkyl ammonium hydroxide is added to the solution, followed by removal of the resulting tertiary amine by evaporation. google.com The solution is then concentrated under reduced pressure at a controlled temperature of 60-70°C to achieve the desired concentration. google.com
Advanced and Green Chemistry Approaches in TBAC Synthesis
In line with the principles of green chemistry, which advocate for waste reduction and the use of environmentally benign processes, new methods for synthesizing quaternary ammonium salts like TBAC are being developed. organic-chemistry.orgbeilstein-journals.orgrsc.orgmdpi.comresearchgate.net These advanced techniques aim to minimize or eliminate the use of hazardous solvents and reduce energy consumption.
Mechanochemistry, specifically ball milling, offers a solvent-free alternative for the synthesis of organic compounds. beilstein-journals.orgd-nb.inforesearchgate.netmdpi.com In this technique, mechanical energy is used to induce chemical reactions. The synthesis of TBAC can be achieved by ball milling a stoichiometric mixture of tributylamine and 1-chlorobutane. This method has been reported to produce TBAC with a yield of 88% while completely eliminating the need for solvents, thus reducing waste.
Table 3: Comparison of Conventional vs. Ball Milling Synthesis
| Feature | Conventional Quaternization | Ball Milling |
| Solvent | Required (e.g., Diethyl ether, Acetonitrile) | Solvent-free |
| Yield | >85% (Industrial) | 88% |
| Environmental Impact | Generates solvent waste | Minimal waste |
Photocatalysis represents another green approach to chemical synthesis. researchgate.net Recent advancements have demonstrated the use of photocatalytic methods for the production of tributylamine, a precursor to TBAC. In a continuous microchannel reactor, dibutylamine (B89481) and n-butyraldehyde can be reacted in the presence of a TiO₂/NiO photocatalyst under white LED light to produce tributylamine with high efficiency (94%). This tributylamine can then be subjected to quaternization.
Furthermore, the quaternization step itself can be accelerated using photocatalysis. By irradiating a mixture of tributylamine and butyl chloride with UV light in the presence of TiO₂ nanoparticles, the reaction time can be significantly reduced to just one hour at ambient temperature. This is a substantial improvement over the longer reaction times and elevated temperatures required in conventional methods.
Another innovative approach involves a two-step process within sequential continuous microchannel reactors. google.com First, tributylamine is synthesized photocatalytically. Then, the tributylamine is mixed with butyl chloride in a second microreactor and heated to 80°C for 2 hours, leading to a near-quantitative conversion to TBAC. This continuous flow process offers enhanced safety, scalability, and efficiency compared to batch processing. researchgate.netnih.govbeilstein-journals.org
Optimization of Reaction Conditions for Sustainable TBAC Synthesis
The synthesis of this compound (TBAC) can be optimized to enhance sustainability by carefully selecting reaction parameters. Key factors that influence the efficiency and environmental impact of the synthesis include temperature, solvent choice, and stoichiometry.
Elevated temperatures, typically in the range of 60–90°C, can accelerate the quaternization reaction between tributylamine and butyl chloride. However, precise temperature control is crucial to prevent the formation of elimination byproducts. The choice of solvent also plays a significant role; polar aprotic solvents such as acetonitrile or dichloromethane are often favored as they enhance ionic interactions and can lead to higher yields.
From a stoichiometric perspective, employing a slight excess of the alkylating agent, butyl chloride (e.g., a 1:1.2 molar ratio of tributylamine to butyl chloride), helps to ensure the complete conversion of the tertiary amine. This strategy can lead to faster reaction kinetics.
Recent advancements in green chemistry have explored solvent-free synthesis methods. One such approach involves the use of ball milling with tributylamine and butyl chloride in a stoichiometric ratio, which has been shown to produce TBAC with an 88% yield, thereby eliminating solvent waste. Another sustainable method is photocatalytic quaternization, where UV irradiation of the reactants in the presence of TiO₂ nanoparticles can significantly reduce the reaction time to just one hour at ambient temperature.
In industrial settings, continuous reactors are often preferred over batch reactors for large-scale production due to their scalability and consistency. Continuous processes can achieve higher throughput and yields with shorter reaction times. For instance, a continuous reactor operating at 60°C can achieve a 92% yield with a 2-hour reaction time, compared to an 85% yield over 24 hours in a batch reactor at 80°C.
| Parameter | Batch Reactor | Continuous Reactor |
| Temperature | 80°C | 60°C |
| Reaction Time | 24 h | 2 h |
| Yield | 85% | 92% |
| Throughput | 50 kg/day | 200 kg/day |
This table presents a comparison of typical industrial production parameters for TBAC synthesis.
Purification and Characterization of Synthesized this compound for Research Purity
Achieving high purity is critical for the application of TBAC in research, particularly in sensitive applications like ion-pair chromatography and as a phase-transfer catalyst. sigmaaldrich.com Crude TBAC may contain residual amines, solvents, or other byproducts from the synthesis process.
A common and effective purification method is recrystallization. An ethanol/water mixture (commonly in a 3:1 v/v ratio) is an effective solvent system for growing high-purity crystals of TBAC. For removal of organic impurities, treatment with activated charcoal can be employed due to its adsorptive properties. To eliminate particulate contaminants, membrane filtration, such as nanofiltration, is utilized.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for assessing the purity of synthesized TBAC. Both ¹H and ¹³C NMR are used to confirm the structure of the tetrabutylammonium cation and to detect the presence of impurities. rsc.org
In the ¹H NMR spectrum of TBAC, the protons of the butyl chains exhibit characteristic signals. The chemical shifts are typically observed as multiplets corresponding to the different methylene (B1212753) groups and a triplet for the terminal methyl group. nih.govnih.gov The absence of signals corresponding to residual solvents (like DMF) or byproducts is a key indicator of purity. For instance, ¹H NMR titrations can reveal the presence of urea (B33335) through its NH signals, indicating specific binding interactions.
The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each of the four carbon atoms in the butyl chains. nih.govchemicalbook.com The purity can be further affirmed by comparing the observed spectra with reference spectra from reputable sources. nih.govchemicalbook.com Purity levels stated by suppliers are often verified using ¹H and ¹³C NMR spectroscopy. rsc.org
| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.2 | m | α-CH₂ |
| ~1.6 | m | β-CH₂ | |
| ~1.4 | m | γ-CH₂ | |
| ~0.9 | t | δ-CH₃ | |
| ¹³C | ~58 | α-C | |
| ~24 | β-C | ||
| ~20 | γ-C | ||
| ~13 | δ-C |
This table shows typical ¹H and ¹³C NMR chemical shifts for the tetrabutylammonium cation. nih.govchemicalbook.com
Chromatographic methods are essential for quantifying the purity of TBAC and for detecting trace impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique. nih.govthermofisher.com
One HPLC method involves using a C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid (TFA). chromforum.org However, this method can present challenges with reproducibility, as indicated by high relative standard deviations (RSD) and poor linearity. chromforum.org The use of less non-polar stationary phases has been suggested to improve results. chromforum.org
An alternative HPLC method utilizes a Thermo Scientific Acclaim Surfactant column with suppressed conductivity detection for the analysis of tetra-alkylammonium salts. thermofisher.com This method demonstrates good separation of compounds like this compound. thermofisher.com For instance, in one application, TBAC had a retention time of 2.13 minutes. thermofisher.com
Ion chromatography is another valuable technique, particularly for verifying the chloride content to ensure it meets purity standards, often greater than 99%. The European Pharmacopoeia (Ph. Eur.) provides an official HPLC method for tetrabutylammonium analysis, although challenges in achieving the described separation with newer reverse-phase columns have been reported, sometimes necessitating modifications to the mobile phase. nih.gov
| Technique | Column | Mobile Phase/Conditions | Detection |
| HPLC | C18 | Acetonitrile/Water with 0.03% TFA | LCMS |
| HPLC | Acclaim Surfactant | - | Suppressed Conductivity |
| Ion Chromatography | - | - | Conductivity |
This table summarizes various chromatographic techniques used for TBAC purity analysis. thermofisher.comchromforum.org
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and purity of TBAC. rsc.orgrsc.org
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. rsc.orgrsc.org TGA of TBAC is typically performed under a nitrogen atmosphere to prevent oxidation. rsc.orgrsc.org Studies have shown that TBAC exhibits high thermal stability. The decomposition temperature (Td) is a key parameter obtained from TGA. rsc.orgua.pt For example, solvent-free TBAC has been observed to melt around 76.3°C (onset) and begins to vaporize and decompose at temperatures above 170°C. researchgate.net
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and purity. rsc.orgua.pt The melting temperature (Tm) and the enthalpy of fusion can be accurately measured. rsc.org For pure TBAC, a sharp melting peak is expected. The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point. For instance, the melting temperature of TBAC has been reported to be around 343 K. rsc.org The thermal stability of TBAC makes it a candidate for applications in thermal energy systems.
| Analysis Technique | Parameter Measured | Typical Value for TBAC | Significance |
| TGA | Decomposition Temperature (Td) | >170°C | Indicates thermal stability |
| DSC | Melting Temperature (Tm) | ~76.3°C (onset), ~343 K | Purity indicator, phase transition |
This table outlines the key parameters obtained from the thermal analysis of TBAC. rsc.orgresearchgate.net
Catalytic Applications of Tetrabutylammonium Chloride in Organic Synthesis
Phase Transfer Catalysis Mechanisms and Applications of TBAC
Phase-transfer catalysis is a powerful synthetic method that enables or accelerates reactions between reactants in heterogeneous systems. researchgate.netwikipedia.org TBAC is a classic example of a phase-transfer catalyst, valued for its effectiveness in a wide array of organic transformations. myskinrecipes.comcymitquimica.com
The fundamental principle behind TBAC's catalytic activity lies in its amphiphilic nature. The molecule consists of a bulky, lipophilic tetrabutylammonium (B224687) cation and a hydrophilic chloride anion. cymitquimica.com This structure allows TBAC to be soluble in both organic solvents and, to a limited extent, in aqueous phases. cymitquimica.com
In a typical liquid-liquid phase-transfer system, an anionic reagent (for example, hydroxide (B78521) or cyanide) is dissolved in an aqueous phase, while the organic substrate is in a non-polar organic solvent. The two phases are immiscible. The tetrabutylammonium cation (Q⁺) from TBAC can pair with the reactant anion (Y⁻) from the aqueous phase to form an ion pair (Q⁺Y⁻). Due to the large, non-polar butyl groups, this ion pair is sufficiently lipophilic to be extracted from the aqueous phase into the organic phase. wikipedia.org Once in the organic phase, the anion Y⁻ is "naked" and highly reactive, as it is not heavily solvated. This reactive anion can then readily react with the organic substrate. The newly formed anion from the reaction, along with the tetrabutylammonium cation, then returns to the aqueous phase, or the catalyst can be regenerated at the interface, thus completing the catalytic cycle.
TBAC plays a crucial role in facilitating reactions at the interface between two immiscible phases. nih.gov Research suggests that catalysis by tetrabutylammonium salts can be attributed to reactions occurring at the interface. nih.gov This interface includes not only the bulk boundary between the oil and water phases but also the microinterface formed in microemulsion-like structures that can form in the reaction mixture. nih.gov
The catalyst, by its nature, concentrates at this interface. It acts as a transport agent, carrying the aqueous-phase reactant across the phase boundary to the organic reactant. cymitquimica.comwikipedia.org This action effectively overcomes the insolubility barrier that would otherwise prevent or significantly slow down the reaction. Studies have shown that the catalytic activity is closely linked to the phase behavior of the system. nih.gov
The use of TBAC as a phase-transfer catalyst can dramatically enhance reaction rates and improve product yields. myskinrecipes.comcymitquimica.comgithub.com By transferring the reactant anion into the organic phase, TBAC increases the effective concentration of the nucleophile in the same phase as the substrate, leading to a faster reaction. Furthermore, the transferred anion is less solvated and therefore more reactive.
For instance, in the synthesis of sodium isobutyl xanthate, the addition of TBAC as a catalyst increased the product yield to 86.66% and purity to 82.56%. mdpi.com This was superior to other catalysts tested, such as cetyltrimethylammonium chloride (CTAC), cetyltrimethylammonium bromide (CTAB), and tetrabutylammonium bromide (TBAB). mdpi.com Similarly, in certain alkylation reactions of phenylacetonitrile, the use of TBAC as a catalyst resulted in significantly higher conversions compared to reactions without a catalyst. beilstein-journals.org The efficiency of TBAC has also been noted in the synthesis of 2-amino-4H-chromene derivatives and in the esterification of carboxylic acids. sigmaaldrich.comsigmaaldrich.com
Impact of TBAC on Reaction Yield and Conversion
A comparison of reaction outcomes with and without the use of Tetrabutylammonium Chloride (TBAC) as a phase-transfer catalyst in various organic reactions.
| Reaction | Catalyst | Conversion/Yield | Reference |
|---|---|---|---|
| Alkylation of Phenylacetonitrile | TBAC | 36% Conversion | beilstein-journals.org |
| Alkylation of Phenylacetonitrile | Novel Catalyst 3d | 82% Conversion | beilstein-journals.org |
| Synthesis of Sodium Isobutyl Xanthate | TBAC | 86.66% Yield | mdpi.com |
| Synthesis of Sodium Isobutyl Xanthate | No Catalyst | Lower Yield/Purity | mdpi.com |
TBAC as a Catalyst in Specific Organic Transformations
TBAC's utility as a phase-transfer catalyst extends to a variety of important organic reactions, including alkylations and acylations. myskinrecipes.com
Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental transformation in organic synthesis. TBAC is an effective catalyst for various alkylation reactions, including C-alkylation and O-alkylation. myskinrecipes.comtandfonline.com In a study on the C-alkylation of ethyl phenylmercaptoacetate using various alkyl halides, TBAC was used as the phase-transfer catalyst in the presence of a potassium hydroxide-potassium carbonate base, affording the alkylated products in yields ranging from 58% to 83%. mdpi.comresearchgate.net
Another example is the alkylation of phenylacetonitrile. While a novel dibenzosemibullvalene-based catalyst showed higher efficiency, TBAC still catalyzed the reaction, demonstrating its applicability. beilstein-journals.org The catalyst facilitates the deprotonation of the active methylene (B1212753) compound by the base in the aqueous phase and transports the resulting carbanion into the organic phase to react with the alkylating agent. biomedres.us
TBAC-Catalyzed Alkylation of Ethyl Phenylmercaptoacetate
This table shows the yields of C-alkylated products from the reaction of ethyl phenylmercaptoacetate with various alkyl halides, catalyzed by TBAC under microwave conditions.
| Alkylating Agent | Yield | Reference |
|---|---|---|
| Benzyl Chloride | 83% | mdpi.com |
| m-Methoxybenzyl Chloride | 75% | mdpi.com |
| Allyl Bromide | 72% | mdpi.com |
| Butyl Bromide | 65% | mdpi.com |
| p-Chlorobenzyl Bromide | 58% | mdpi.com |
Acylation involves the introduction of an acyl group (R-C=O) into a compound. TBAC has been shown to be a highly efficient catalyst for O-acylation reactions. In the esterification of various substituted phenols with a range of alkanoyl chlorides, TBAC was used as the phase-transfer catalyst in a biphasic system of aqueous sodium hydroxide and dichloromethane (B109758). tandfonline.com This method proved to be remarkably efficient, providing nearly quantitative yields in just 5 minutes at 0 °C. tandfonline.comlew.ro
The mechanism involves the formation of a phenoxide anion in the aqueous basic phase. The tetrabutylammonium cation pairs with this phenoxide and transfers it to the organic phase. lew.ro In the organic phase, the highly reactive phenoxide ion-pair undergoes a bimolecular electrophilic attack by the alkanoyl chloride, leading to the formation of the corresponding phenyl ester. lew.ro This rapid and high-yielding procedure highlights the effectiveness of TBAC in promoting acylation reactions under mild conditions. tandfonline.com
Bifunctional Catalysis Involving this compound
Beyond its role as a simple phase-transfer agent, this compound can participate in more complex catalytic cycles, exhibiting bifunctional properties. researchgate.netresearchgate.net
Synergistic Effects of Tetrabutylammonium Cation and Halide Anion
In certain reactions, the tetrabutylammonium cation and the chloride anion work in synergy to catalyze a transformation. nih.govd-nb.info This bifunctional catalysis has been observed in various contexts, including polymerization and hydrogenation reactions. d-nb.inforesearchgate.netresearchgate.net
In the context of the hydrogenation of alkynes, a proposed mechanism suggests a synergistic role for the tetrabutylammonium cation and the chloride anion. nih.govd-nb.info It is theorized that the chloride anion acts as a Lewis base, while the α-hydrogens on the butyl chains of the cation, which are rendered more acidic by the quaternary nitrogen, act as a weak acid. nih.govd-nb.info This arrangement may form a frustrated Lewis pair (FLP) capable of activating the H-H bond in molecular hydrogen. nih.govd-nb.info This bifunctional activation is crucial for the catalytic activity, as demonstrated by the fact that both the cation and the anion structure are important for the reaction's success. nih.govd-nb.info
This synergistic effect has also been harnessed in the ring-opening polymerization of salicylate (B1505791) cyclic esters, where TBAC acts as a selectively bifunctional catalyst. researchgate.netresearchgate.net The halide anion and the alkyl-quaternary ammonium (B1175870) cation work together, with the cation interacting with the carbonyl group of the substrate through non-classical hydrogen bonding. researchgate.net
Selective Catalytic Roles in Polymerization Reactions
This compound (TBAC) serves as a versatile and selective catalyst in various polymerization reactions, influencing reaction control, polymer structure, and molecular weight. Its function ranges from acting as a phase-transfer catalyst (PTC) to being an essential component of initiator or catalyst systems in controlled polymerization techniques.
In ring-opening polymerization (ROP) and ring-expansion polymerization (REP), TBAC has been effectively utilized. For instance, it has been used as a catalyst in the ring-opening polymerization of thiirane (B1199164) monomers initiated by rhodanine (B49660) and its derivatives, leading to the formation of cyclic polythioethers. bohrium.com The polymerization process was found to be pseudo-first-order with respect to the monomer concentration. bohrium.com Similarly, TBAC catalyzes the REP of thiiranes using a 3H-benzothiazol-2-one initiator, proceeding in a well-controlled manner to produce cyclic polysulfides. researchgate.net In the synthesis of poly(silyl ether)s from reactions of dichlorosilanes and bis(epoxide)s, TBAC was found to be particularly effective, yielding high-molecular-weight polymers of up to 53 kDa.
TBAC also plays a crucial role in aqueous ring-opening metathesis polymerization (ROMP). Research has shown that aqueous ROMP is sensitive to chloride ion concentration. nih.govacs.org The addition of chloride salts like TBAC can dramatically improve monomer conversion and polymerization control at neutral pH. nih.govacs.org This effect is attributed to the prevention of chloride ligand displacement by hydroxide or water at the ruthenium catalyst center, which would otherwise generate an unstable and inactive complex. nih.govacs.org The presence of TBAC also leads to polymers with lower dispersity. acs.org
In the realm of cationic polymerization, TBAC has been studied as a salt in the initiating system for the polymerization of styrene (B11656) and oxetane. aston.ac.uk The kinetics of styrene polymerization initiated by 1-chloro-1-phenylethane/tin (IV) chloride in the presence of TBAC have been investigated, with studies indicating that a "living" polymerization could be achieved at low temperatures. aston.ac.uk
Furthermore, TBAC is employed in controlled radical polymerization. In Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) in an emulsion system for producing poly(methyl methacrylate) (PMMA), TBAC has been used as a phase transfer agent. researchgate.net However, in this specific system, it resulted in less controlled polymerizations with higher dispersity (Mw/Mn > 1.50) compared to its bromide analog, Tetrabutylammonium bromide (TBAB). researchgate.net In a metal-free, monomer-controlled self-switchable polymerization, a Lewis pair of triethylborane (B153662) and TBAC was used to synthesize multiblock copolymers from epoxides, o-phthalaldehyde, and carbon dioxide, creating diverse sequences of polyacetal, polyether, and polycarbonate. rsc.org
Table 1: Role of this compound in Various Polymerization Reactions
| Polymerization Type | Monomer(s) | Role of TBAC | Polymer Product | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Ring-Opening Polymerization (ROP) | Thiiranes | Catalyst | Cyclic Polythioethers | Initiated by rhodanine; pseudo-first-order kinetics. | bohrium.com |
| Ring-Expansion Polymerization (REP) | Thiiranes | Catalyst | Cyclic Polysulfides | Well-controlled polymerization using a 3H-benzothiazol-2-one initiator. | researchgate.net |
| Polycondensation | Dichlorosilanes, Bis(epoxide)s | Catalyst | Poly(silyl ether)s | Achieves high molecular weights (up to 53 kDa). | |
| Aqueous Ring-Opening Metathesis Polymerization (ROMP) | Water-soluble monomers | Additive (Chloride Source) | Diblock Copolymers | Improves conversion and control at neutral pH by stabilizing the Ru catalyst. | nih.govacs.org |
| Cationic Polymerization | Styrene | Component of Initiator System | Polystyrene | Enables "living" polymerization at low temperatures. | aston.ac.uk |
| ARGET ATRP | Methyl Methacrylate (MMA) | Phase Transfer Agent | Poly(methyl methacrylate) (PMMA) | Exhibited higher dispersity (>1.50) compared to TBAB in emulsion. | researchgate.net |
| Self-Switchable Polymerization | Epoxides, o-phthalaldehyde, CO₂ | Co-catalyst (Lewis Base) | Polyacetal-Polyether-Polycarbonate Copolymers | Enables synthesis of multiblock copolymers in a metal-free system. | rsc.org |
Green Chemistry Aspects of TBAC-Catalyzed Reactions
This compound is increasingly recognized as a catalyst that aligns with the principles of green chemistry. sigmaaldrich.comsigmaaldrich.comyoutube.com Its utility as a phase-transfer catalyst (PTC) is central to its green credentials, as it facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic), often eliminating the need for hazardous organic solvents and enabling the use of water. youtube.comrsc.orgsemanticscholar.org This approach can lead to milder reaction conditions, reduced waste, and improved energy efficiency. semanticscholar.orgresearchgate.net The development of synthetic protocols using TBAC often highlights advantages such as operational simplicity, high atom economy, and environmental friendliness. researchgate.netrsc.org
Eco-friendly Synthetic Protocols using TBAC
Several synthetic procedures utilizing TBAC have been developed with a focus on environmental compatibility. researchgate.netresearchgate.net A prominent example is the synthesis of 2-amino-4H-chromene derivatives through the condensation of aldehydes, malononitrile, and naphthols. researchgate.netsigmaaldrich.com Using a catalytic amount of TBAC in water provides an efficient and eco-friendly route to these compounds, offering excellent yields and short reaction times under mild conditions. researchgate.netsigmaaldrich.com
Another significant green protocol is the intensification of the dehydrochlorination of β-chlorohydrins to produce terminal epoxides, which are important polymer monomers. rsc.org The use of TBAC as a phase-transfer catalyst in this process dramatically shortens the reaction time from several hours to just three minutes and allows the amount of sodium hydroxide used to be reduced to nearly stoichiometric quantities, which minimizes waste. rsc.org
TBAC has also been employed in combination with other reagents for greener transformations. For instance, its use with phosphorus pentoxide allows for a more environmentally friendly deoxychlorination process. ottokemi.com In a different application, TBAC is used as a nucleophilic chlorine source alongside trichloroisocyanuric acid (TCCA) for the metal-free dichlorination of various olefins. rsc.org This method is noted for being environmentally friendly, having a high atom economy, and proceeding under mild conditions in a short time. rsc.org
Table 2: Examples of Eco-friendly Synthetic Protocols Using TBAC
| Reaction | Substrates | Solvent | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Synthesis of 2-amino-4H-chromenes | Aldehydes, malononitrile, α- or β-naphthol | Water | Environmentally benign, excellent yields, short reaction times. | researchgate.netsigmaaldrich.com |
| Dehydrochlorination of β-chlorohydrin | 3-chloro-2-hydroxypropyl neodecanoate, NaOH | Biphasic | Reaction time reduced from hours to 3 minutes; reduced alkali usage. | rsc.org |
| Dichlorination of olefins | Alkenes, TCCA | Not specified | Metal-free, high atom economy, mild conditions, short reaction time. | rsc.org |
| Esterification | Carboxylic acids, dimethyl carbonate | Dimethyl Carbonate (DMC) | Facile and green process, high yield and purity. | researchgate.net |
Solvent-Free Conditions in TBAC-mediated Reactions
A key strategy in green chemistry is the elimination of volatile organic solvents, and TBAC has proven to be an effective catalyst under solvent-free or "neat" conditions. e-journals.inunict.it These reactions often require less energy for heating and purification and reduce solvent-related waste.
The synthesis of 2-amino-4H-chromene derivatives has been successfully performed not only in water but also under solvent-free neat conditions using TBAC as the catalyst. researchgate.netsigmaaldrich.com This methodology offers several advantages, including excellent yields and short reaction times in an environmentally benign process. researchgate.net Similarly, TBAC's analog, tetrabutylammonium bromide (TBAB), has been used as a catalyst for the synthesis of aryl-14H-dibenzo[a,j]xanthenes from β-naphthol and aromatic aldehydes under solvent-free conditions at 125 °C, affording high yields. nih.gov In some cases, molten quaternary ammonium salts like TBAB can act as an ionic liquid, serving as both the solvent and the catalyst. nih.gov
A facile and green process for the methyl esterification of carboxylic acids uses dimethyl carbonate with a K₂CO₃/TBAC catalytic system. researchgate.net In this protocol, TBAC can also function as a solvent, maintaining a sufficiently high reaction temperature for the methylation to proceed without an additional organic solvent. researchgate.net
Table 3: TBAC-Mediated Reactions Under Solvent-Free Conditions
| Reaction Type | Catalyst System | Conditions | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Synthesis of 2-amino-4H-chromenes | TBAC | Neat | Environmentally benign, excellent yields, short reaction time. | researchgate.netsigmaaldrich.com |
| Methyl esterification of carboxylic acids | K₂CO₃ / TBAC | Solvent-free (TBAC acts as solvent) | Green process, high yield and purity, avoids separate solvent. | researchgate.net |
| Synthesis of Polyhydroquinolines | TEBAC (analog) | Grinding, solvent-free | Environmentally benign, excellent yields (80-90%), short reaction times (30-60 min). | e-journals.in |
| Synthesis of Dithiocarbamates | TBAC / Triton-B | Solvent-free | High yields (86% with TBAC), simple procedure. | researchgate.net |
Reduced Waste Generation and Energy Consumption in TBAC-catalyzed Processes
Catalytic processes involving TBAC often contribute to significant reductions in waste and energy usage, aligning with core principles of sustainable chemistry. semanticscholar.orgrsc.org By enhancing reaction rates and selectivity, TBAC minimizes the formation of byproducts and allows for processes to run under less energy-intensive conditions.
The TBAC-catalyzed dehydrochlorination of β-chlorohydrins is a prime example of process intensification that leads to waste and energy reduction. rsc.org By cutting the reaction time from hours to minutes and enabling the use of nearly stoichiometric amounts of alkali, the process drastically reduces both energy consumption for heating and the generation of salt waste from neutralizing excess base. rsc.org The synthesis of 2-amino-4H-chromenes is also cited for its efficiency, with short reaction times translating directly to lower energy input. researchgate.net
In the context of converting biomass-derived carboxylates, their direct alkylation using dimethyl carbonate is pursued as a low-waste process to produce valuable methyl esters. acs.org Using quaternary ammonium salts like TBAC as catalysts in this transformation can reduce the energy and waste associated with traditional methods that involve more separation and purification steps. acs.org The development of metal-free chlorination methods using a TCCA/TBAC system also offers advantages in waste reduction by achieving high atom economy and avoiding the use of hazardous molecular chlorine gas or metal catalysts, which can be difficult to remove from products. rsc.org These protocols, characterized by mild conditions and short durations, inherently consume less energy. rsc.orgrsc.org
Tetrabutylammonium Chloride in Ionic Liquids and Deep Eutectic Solvents Research
TBAC as a Component in Deep Eutectic Solvent (DES) Systems
Deep Eutectic Solvents (DESs) represent a class of solvent systems that, like ionic liquids, possess desirable properties such as low volatility, high thermal stability, and non-flammability. ijpsjournal.com DESs are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD) in a specific molar ratio. mdpi.compku.edu.cn This combination leads to the formation of extensive hydrogen bonds, which disrupts the crystal lattice of the individual components and results in a significant depression of the mixture's melting point compared to the individual constituents. ijpsjournal.comnih.govutp.edu.my
Tetrabutylammonium (B224687) chloride (TBAC) serves as a hydrogen bond acceptor in the formation of DESs. ijpsjournal.comresearchgate.net Specifically, as a quaternary ammonium (B1175870) salt, TBAC is a key component in what are classified as Type III DESs, which are mixtures of a salt and an HBD. nih.govacs.orgnih.gov The chloride anion of TBAC acts as the primary site for accepting hydrogen bonds from the HBD. researchgate.netnih.gov The large, non-symmetric tetrabutylammonium (TBA⁺) cation contributes to the low lattice energy of the resulting solvent. utp.edu.mynih.gov The versatility of TBAC allows it to be paired with a wide array of HBDs to create DESs with tunable physicochemical properties for various applications. nih.govresearchgate.net
Synthesis and Characterization of TBAC-based DES
The synthesis of TBAC-based DES is generally straightforward and does not require complex purification steps. mdpi.com The typical method involves mixing the solid TBAC salt with a chosen hydrogen bond donor (HBD) at a predetermined molar ratio. utp.edu.mycup.edu.cn The mixture is then heated, often at temperatures between 65-100°C, and stirred until a clear, homogeneous, and stable liquid is formed. cup.edu.cnacs.org The resulting DES is then cooled to room temperature and stored in a sealed container to prevent contamination, particularly from atmospheric moisture. acs.orgmostwiedzy.pl
Characterization of the synthesized DES involves the measurement of various physicochemical properties to understand their behavior and suitability for specific applications. Key properties analyzed include the freezing point, which confirms the eutectic nature of the mixture, as well as density, viscosity, conductivity, and refractive index, which are often measured across a range of temperatures. utp.edu.myresearchgate.net Spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are employed to confirm the formation of hydrogen bonds between the TBAC and the HBD, providing insight into the molecular structure of the DES. mostwiedzy.plupm.edu.my
A wide variety of hydrogen bond donors can be combined with TBAC to form DESs. The choice of HBD is crucial as it significantly influences the properties of the resulting solvent. Common HBDs include polyols, carboxylic acids, and other molecules capable of donating protons to form hydrogen bonds.
Polyols (Glycerol, Ethylene (B1197577) Glycol, Triethylene Glycol) : Alcohols, particularly polyols, are frequently used as HBDs. Glycerol (B35011) (Gly), ethylene glycol (EG), and triethylene glycol (TEG) are common choices due to the presence of hydroxyl (-OH) groups that readily form hydrogen bonds. ijpsjournal.comresearchgate.net For instance, DESs have been synthesized by combining TBAC with glycerol, ethylene glycol, and triethylene glycol. researchgate.net The number of hydroxyl groups on the HBD can affect the resulting DES properties; an increase in the number of -OH groups can lead to a more extensive hydrogen bond network, which in turn can increase the density of the DES. mdpi.comcsic.es
Carboxylic Acids (Decanoic Acid, Levulinic Acid) : Carboxylic acids are another major class of HBDs. Hydrophobic DESs can be formed using long-chain fatty acids like decanoic acid (DecA). researchgate.netacs.orgacs.org A well-studied example is the TBAC:DecA system, typically in a 1:2 molar ratio, which is immiscible with water. acs.orgacs.orgaip.org Levulinic acid, a bio-based keto acid, has also been successfully used to form DESs with TBAC. acs.org These systems are studied for their unique nanoscopic structure and hydrogen bonding networks. acs.org
The table below summarizes various HBDs used with TBAC.
Table 1: Examples of Hydrogen Bond Donors (HBDs) for TBAC-based DES| Hydrogen Bond Donor (HBD) | Chemical Class | Resulting DES Type | Reference(s) |
|---|---|---|---|
| Glycerol | Polyol | Hydrophilic | researchgate.netnih.gov |
| Ethylene Glycol | Polyol | Hydrophilic | ijpsjournal.comresearchgate.net |
| Triethylene Glycol | Polyol | Hydrophilic | ijpsjournal.comresearchgate.net |
| Decanoic Acid | Carboxylic Acid | Hydrophobic | researchgate.netacs.orgaip.org |
| Levulinic Acid | Keto Acid | Hydrophilic | nih.govacs.org |
| 3-Amino-1-propanol | Alkanolamine | Hydrophilic | mostwiedzy.plnih.gov |
| Oxalic Acid | Carboxylic Acid | Hydrophilic | repec.org |
The molar ratio between the hydrogen bond acceptor (HBA), TBAC, and the hydrogen bond donor (HBD) is a critical parameter that dictates the final physicochemical properties of the deep eutectic solvent. mdpi.commostwiedzy.pl By adjusting this ratio, properties such as melting point, density, viscosity, and conductivity can be finely tuned. researchgate.netmostwiedzy.pl The formation of a liquid eutectic is often only achieved within a specific range of molar ratios, and screening is performed to identify the composition with the minimum freezing point. researchgate.net
For example, in DESs based on TBAC and 3-amino-1-propanol (AP), the molar ratio was varied from 1:4 to 1:8 (TBAC:AP). mostwiedzy.pl It was observed that for TBAC-based DESs, density increased with an increasing molar ratio of the HBD, which is an opposite trend to that seen with other salts like tetrabutylammonium bromide (TBAB). mostwiedzy.pl In another study involving TBAC and decanoic acid, simulations were performed at 1:1, 1:2, and 1:3 ratios to investigate the effect on the hydrogen-bonding network. acs.org The viscosity of DESs is also highly dependent on the molar ratio. Generally, an increase in the concentration of the HBD can lead to a decrease in viscosity due to the weakening of intermolecular forces. nih.gov The ability to tailor these properties by simply altering the component ratio makes DESs highly versatile for specific applications, such as CO2 capture, where absorption capacity can be optimized by changing the HBA:HBD ratio. nih.gov
The following table illustrates the effect of the HBA:HBD molar ratio on the density of a TBAC-based DES.
Table 2: Effect of Molar Ratio on the Density of TBAC:3-Amino-1-propanol (AP) DES at 293.15 K
| Molar Ratio (TBAC:AP) | Density (g·cm⁻³) |
|---|---|
| 1:4 | 0.9323 |
| 1:6 | 0.9369 |
| 1:8 | 0.9405 |
Data sourced from a study on monopropanolamine-based deep eutectic solvents. mostwiedzy.pl
Intermolecular Interactions in TBAC-based DES
The unique properties of deep eutectic solvents, particularly the significant depression of their freezing points, are rooted in the strong intermolecular interactions between the constituent HBA and HBD molecules. nih.govacs.org In TBAC-based DESs, the primary driving force for their formation is the establishment of an extensive hydrogen bonding network. mdpi.comutp.edu.myresearchgate.net While the tetrabutylammonium (TBA⁺) cation itself cannot form hydrogen bonds, it plays a role in disrupting the crystal lattice of the salt through steric hindrance and van der Waals interactions. researchgate.netnih.govcup.edu.cn The key interactions occur between the chloride anion (Cl⁻) of TBAC and the proton-donating groups of the HBD. researchgate.netaip.org
The formation of a stable liquid DES relies on the creation of a robust hydrogen bonding network. nih.gov In a TBAC-based system, the hydroxyl (-OH) or carboxyl (-COOH) groups of the HBD act as hydrogen bond donors, while the chloride anion (Cl⁻) from TBAC is the primary hydrogen bond acceptor. researchgate.netnih.gov Molecular dynamics simulations and spectroscopic studies have confirmed that the interaction between the anion and the HBD is the most dominant intermolecular force. researchgate.netresearchgate.net For example, in DESs made with TBAC and polyols like glycerol or ethylene glycol, strong hydrogen bonds form between the chloride anion and the hydroxyl protons of the alcohol. researchgate.net Similarly, in hydrophobic DESs made with decanoic acid, strong hydrogen bonds are observed between the chloride anion and the carboxylic acid's hydroxyl group. aip.org These H-bonds effectively shield the charge of the anion, preventing the recrystallization of the salt and stabilizing the liquid phase at temperatures far below the melting points of the individual components. ijpsjournal.comutp.edu.my The structure and stability of this network are critical, as even the addition of a co-solvent like water or methanol (B129727) can significantly alter these interactions by preferentially solvating the chloride anion. researchgate.netresearchgate.net
The chloride anion (Cl⁻) plays a central and indispensable role in the formation and structure of TBAC-based DESs. It functions as the primary hydrogen bond acceptor, interacting directly with the hydrogen bond donor molecules. nih.govresearchgate.net Molecular dynamics simulations consistently show that the Cl⁻ ion is strongly solvated by the HBD molecules, forming a coordination shell around the anion. researchgate.netresearchgate.netresearchgate.net For instance, in a DES composed of TBAC and decanoic acid, radial distribution functions show a sharp peak corresponding to the distance between the chloride ion and the hydroxyl hydrogen of the acid, confirming a strong Cl···H-O hydrogen bond. nih.govaip.org This interaction is significantly stronger than other potential interactions within the mixture. The charge delocalization that occurs through this hydrogen bonding is the fundamental reason for the depression of the mixture's melting point. utp.edu.my The displacement of HBD molecules from the chloride anion's coordination sphere, for instance by adding a protic co-solvent, can lead to significant changes in the microscopic structure and bulk properties of the DES. researchgate.netresearchgate.net
Impact of Cosolvents on TBAC-DES Systems
The properties of deep eutectic solvents can be significantly altered by the addition of cosolvents. researchgate.netkennesaw.edu This section explores how cosolvents like methanol and acetonitrile (B52724) affect the structure and dynamics of TBAC-based DES systems.
The introduction of cosolvents such as methanol and acetonitrile into TBAC-based deep eutectic solvents (DESs) leads to notable structural changes at the microscopic level. researchgate.net All-atom molecular dynamics simulations have been employed to investigate these modifications. researchgate.net Methanol, being a protic solvent, has a more pronounced effect on the interactions within the DES compared to the aprotic solvent acetonitrile. researchgate.net
The addition of water to hydrophobic DESs based on TBAC and decanoic acid has also been studied. acs.org Even small amounts of water can significantly disturb the hydrogen bonding between the chloride ions and the carboxylic acid groups of the decanoic acid due to the strong hydration of the chloride anions. acs.org This leads to an enhanced formation of tetrabutylammonium chloride ion pairs and clustering of the decanoic acid molecules. acs.org
The addition of cosolvents like methanol and acetonitrile increases the self-diffusivity of the components within a TBAC-based DES. researchgate.net This effect is more significant with acetonitrile due to the formation of fewer hydrogen bonds compared to methanol. researchgate.net The increase in self-diffusivity is a result of the cosolvent molecules interrupting the hydrogen bond network of the DES, which in turn reduces the viscosity of the mixture. tandfonline.comresearchgate.net
The long-range correlations within the DES are also affected by the presence of cosolvents. researchgate.net As the concentration of the cosolvent increases, the amplitudes of the peaks in the structure factor decrease, confirming that the long-range order of the DES is disrupted. researchgate.net This disruption is a direct consequence of the new interactions formed between the DES components and the cosolvent molecules. researchgate.net
Applications of TBAC-based DES in Advanced Materials and Processes
TBAC-based deep eutectic solvents (DESs) are gaining attention for their potential in various advanced materials and processes due to their tunable properties and environmentally friendly nature. researchgate.netacs.org
TBAC-based DESs are considered green solvents and have shown promise in various organic synthesis applications. acs.orglucp.net Their low volatility, non-flammability, and biodegradability make them attractive alternatives to traditional volatile organic compounds (VOCs). researchgate.nettandfonline.com The ability to tune the properties of these solvents by changing the hydrogen bond donor or the molar ratio of the components allows for the optimization of reaction conditions. acs.orgmdpi.com
For instance, TBAC can be paired with various hydrogen bond donors like ethylene glycol, glycerol, and carboxylic acids to create DESs with different properties. wikipedia.org These solvents have been investigated for their potential in various chemical transformations. rsc.org The use of DESs in organic synthesis can lead to improved reaction rates and selectivities, as well as easier product separation and catalyst recycling. mdpi.com
TBAC-based DESs, particularly hydrophobic ones, are being explored for their use in electrochemical applications. academie-sciences.fracademie-sciences.fr A well-studied example is the DES formed from TBAC and decanoic acid. academie-sciences.frresearchgate.net The composition of these DESs significantly impacts their physicochemical properties, such as ionic conductivity and viscosity, which are crucial for electrochemical performance. academie-sciences.fr
The addition of small amounts of water to a hydrophobic TBAC-decanoic acid DES has been shown to be advantageous, as it can dramatically increase the electrical conductivity and decrease the viscosity, making the solvent more suitable for electrochemical analysis. researchgate.net These solvents have been used for the extraction and electrochemical detection of environmental pollutants like Cr(VI). researchgate.net The wide electrochemical stability window of some DESs makes them suitable electrolytes for devices such as batteries and supercapacitors. rsc.orgresearchgate.net
TBAC-based DESs have been developed for the absorption separation of ethylene (C2H4) and ethane (B1197151) (C2H6), a critical process in the petrochemical industry. researchgate.netresearchgate.net The separation of these two hydrocarbons is challenging due to their similar molecular sizes and boiling points. researchgate.netyoutube.com
A DES composed of TBAC and n-decanoic acid has shown high C2H4 solubility, surpassing that of many ionic liquids. researchgate.net A key finding is that the selectivity for C2H4 over C2H6 can be tuned by altering the molar ratio of TBAC to n-decanoic acid, without significantly affecting the absolute solubility of C2H4. researchgate.net This tunability is attributed to changes in the free volume of the DES and the affinity of the components for C2H4. researchgate.net Furthermore, these DESs can be regenerated by simple depressurization without heating, and they maintain their separation performance over multiple absorption-desorption cycles. researchgate.net
Interactive Data Table: C2H4/C2H6 Separation Performance in a TBAC/n-Decanoic Acid DES
| Molar Ratio (TBAC:DA) | C2H4 Solubility (mol/kg) at 313 K, 1.0 bar | C2H4/C2H6 Selectivity |
| 1:2 | >0.0632 | Tunable (0.86 to 1.31) |
Note: The data indicates that while C2H4 solubility remains high, the selectivity can be adjusted by changing the composition of the deep eutectic solvent. This allows for the design of absorbents tailored for specific C2H4/C2H6 separation requirements. researchgate.net
Drug Formulation and Delivery Systems
This compound (TBAC) is a subject of significant research in the pharmaceutical sciences, particularly for its role in developing advanced drug formulation and delivery systems. chemimpex.comgithub.com Its application is primarily centered on its use as a component in ionic liquids (ILs) and deep eutectic solvents (DESs), which are explored as novel vehicles to overcome challenges associated with drug solubility and delivery. nih.govresearchgate.netfrontiersin.org
The core principle behind using TBAC in these formulations is its ability to form liquids with unique solvent properties when combined with other components. As a quaternary ammonium salt, TBAC can act as a hydrogen bond acceptor (HBA). nih.govmdpi.com When mixed with a suitable hydrogen bond donor (HBD), it can form a DES, which is a eutectic mixture with a melting point significantly lower than its individual components. uantwerpen.bemdpi.com These systems are investigated for their potential to enhance the solubility and permeability of poorly water-soluble drugs, which is a major hurdle in pharmaceutical development. nih.govkyushu-u.ac.jp
Research has demonstrated that by incorporating an active pharmaceutical ingredient (API) into a TBAC-based system, its physicochemical properties can be favorably altered. This can be achieved either by dissolving the drug in a pre-formed IL or DES, or by creating a therapeutic deep eutectic solvent (THEDES), where the API itself acts as one of the components of the eutectic mixture. nih.govmdpi.commdpi.com
A key area of investigation is the enhancement of aqueous solubility. For instance, converting the antiviral drug acyclovir (B1169) into an ionic liquid by pairing it with a tetrabutylammonium cation resulted in a significant increase in its water solubility, in some cases by over two orders of magnitude. nih.gov This highlights the potential of using TBAC to formulate drugs that are otherwise difficult to administer effectively due to poor solubility. nih.govkyushu-u.ac.jp
Furthermore, TBAC-based systems are explored for various routes of administration, including transdermal delivery. frontiersin.org The unique properties of these solvents can help in overcoming the skin's barrier function, potentially improving the permeation of drugs. nih.govworktribe.com Studies into DESs made from TBAC and decanoic acid, for example, have created hydrophobic solvents that are useful for extracting compounds that are poorly soluble in water, a principle applicable to drug formulation. academie-sciences.frresearchgate.net Another study demonstrated that aqueous solutions of this compound could be effectively used for the solid-liquid extraction of ibuprofen (B1674241) from pharmaceutical waste, showcasing its utility in drug recovery and processing. researchgate.net
The research findings on the application of this compound in drug delivery systems are summarized in the tables below.
Table 1: Research Findings on this compound in Drug Delivery Applications
| Research Area | System Components | Key Finding | Reference |
|---|---|---|---|
| Solubility Enhancement | Acyclovir anion paired with tetrabutylammonium cation | Increased the water solubility of acyclovir by over two orders of magnitude. | nih.gov |
| Drug Extraction | Aqueous solution of this compound | Achieved high extraction efficiency (93-98%) of ibuprofen from solid pharmaceutical waste. | researchgate.net |
| Hydrophobic DES | This compound (HBA) and Decanoic Acid (HBD) | Forms a hydrophobic DES capable of extracting compounds poorly soluble in water. | academie-sciences.frresearchgate.net |
| General Drug Delivery | Tetrabutylammonium-based ILs and DESs | Investigated as vehicles to enhance solubility, stability, and permeability of APIs. | chemimpex.comnih.govfrontiersin.org |
| Cytotoxicity Studies | this compound-based DES | Found to exhibit cytotoxicity towards human skin cell lines (HaCaT and MNT-1), with the HBA being the primary driver of toxicity. | acs.org |
Table 2: Examples of Tetrabutylammonium-Based Systems in Pharmaceutical Research
| System Type | Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) / Other Component | Application Focus | Reference |
|---|---|---|---|---|
| Ionic Liquid (API-IL) | Tetrabutylammonium cation | Acyclovir anion (API) | Improving aqueous solubility of the API. | nih.gov |
| Deep Eutectic Solvent (DES) | This compound | Decanoic acid | Creation of a hydrophobic solvent for extraction. | academie-sciences.frresearchgate.net |
While research indicates promising applications, the biocompatibility of these systems is a critical consideration. For example, studies on the cytotoxicity of DES have shown that those based on this compound can exhibit toxicity to human skin cells, a factor that requires careful evaluation in the development of pharmaceutical formulations. acs.org
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tetrabutylammonium bromide |
| Acyclovir |
| Ibuprofen |
| Decanoic acid |
| Choline (B1196258) chloride |
| Zinc chloride |
| Urea (B33335) |
| Citric acid |
| Oxalic acid |
Spectroscopic and Computational Investigations of Tetrabutylammonium Chloride Systems
Spectroscopic Characterization Techniques for TBAC and its Derivatives
A range of spectroscopic methods is employed to probe the properties of TBAC. Nuclear Magnetic Resonance (NMR) is vital for structural confirmation and purity checks, while Fourier-Transform Infrared (FTIR) and Raman spectroscopies reveal details about molecular vibrations and interactions. X-ray Photoelectron Spectroscopy (XPS) is particularly useful for studying surface and interfacial phenomena.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity analysis of Tetrabutylammonium (B224687) chloride. Both ¹H NMR and ¹³C NMR spectra provide a definitive fingerprint of the tetrabutylammonium cation, allowing for unambiguous structural confirmation. nih.govnih.gov
In ¹H NMR, the protons on the four butyl chains give rise to characteristic signals. The chemical shifts and splitting patterns of the methyl (CH₃) and methylene (B1212753) (CH₂) groups can be precisely assigned, confirming the integrity of the alkyl chains attached to the quaternary nitrogen atom. Similarly, ¹³C NMR spectra show distinct peaks for each unique carbon atom in the butyl chains, further corroborating the compound's structure. nih.govchemicalbook.com
Beyond structural elucidation, NMR is a powerful method for assessing the purity of TBAC samples. alfa-chemistry.comntnu.no The presence of impurities, such as residual solvents from synthesis or byproducts, can be readily detected as additional peaks in the NMR spectrum. google.com For quaternary ammonium (B1175870) compounds, which can be challenging to analyze by other means, NMR provides a quantitative measure of purity by comparing the integration of impurity signals to those of the main compound. nih.gov
Table 1: Typical NMR Chemical Shifts for Tetrabutylammonium Cation This table presents representative chemical shift ranges. Actual values can vary based on the solvent and experimental conditions.
| Nucleus | Group | Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | α-CH₂ (N-CH ₂) | ~3.2 ppm |
| β-CH₂ | ~1.6 ppm | |
| γ-CH₂ | ~1.4 ppm | |
| δ-CH₃ | ~0.9 ppm | |
| ¹³C NMR | α-C (N-C H₂) | ~58 ppm |
| β-C | ~24 ppm | |
| γ-C | ~20 ppm |
Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for investigating molecular structure and interactions in TBAC systems. upc.edu FTIR measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes like stretching and bending of chemical bonds. nih.govnih.gov This provides a molecular fingerprint that can be used to identify functional groups and probe intermolecular forces.
In studies of TBAC, FTIR is particularly useful for examining the interactions between the tetrabutylammonium cation, the chloride anion, and surrounding molecules, such as water or hydrogen bond donors in deep eutectic solvents. researchgate.netmostwiedzy.pl For instance, when TBAC forms a hydrate (B1144303), changes in the O-H stretching region of the water molecules can indicate the formation of hydrogen bonds within the clathrate cage structure. nih.gov The C-H stretching and bending vibrations of the butyl chains in the TBAC cation are also prominent in the spectrum. researchgate.net By analyzing shifts in peak positions and changes in peak shapes, researchers can deduce the nature and strength of hydrogen bonding and other non-covalent interactions that govern the properties of these complex systems.
Table 2: Key FTIR Absorption Bands in TBAC Systems
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
|---|---|---|
| ~3500-3200 | O-H stretching | Indicates the presence and hydrogen bonding state of water in hydrates. |
| ~2960, ~2870 | C-H stretching | Characteristic of the alkyl chains of the tetrabutylammonium cation. researchgate.net |
Raman spectroscopy is a powerful, non-destructive technique used to study vibrational, rotational, and other low-frequency modes in a system. nih.govcoherent.com It is highly complementary to FTIR spectroscopy and is particularly effective for studying the lattice vibrations and intermolecular interactions in TBAC-based systems like semi-clathrate hydrates. mdpi.comrsc.org The technique has been instrumental in characterizing the structure of hydrates formed with TBAC and various gases, revealing that the resulting structures can differ from that of pure TBAC hydrate. rsc.orgacs.org
Low-frequency Raman spectroscopy, which probes the terahertz region (typically below 300 cm⁻¹), is especially valuable for studying the collective motions and intermolecular interactions in condensed phases. mdpi.comresearchgate.net In TBAC hydrates, distinct peaks in this low-frequency region have been directly observed and analyzed. mdpi.com
Research has identified two significant Raman peaks in TBAC hydrates at approximately 65 cm⁻¹ and 200 cm⁻¹. The peak around 200 cm⁻¹ is attributed to the O-O stretching vibration between water molecules forming the clathrate framework. mdpi.com The peak near 65 cm⁻¹ is influenced by both the water framework and the encapsulated guest ions, making it a sensitive probe of the guest-host interactions within the hydrate cage. mdpi.comresearchgate.net The characteristics of these low-frequency modes have been correlated with the equilibrium temperatures of the semi-clathrate hydrates, suggesting that this technique can be a valuable tool for understanding their thermodynamic stability. mdpi.com
Low-frequency Raman spectroscopy has been used to investigate the relationship between spectral features, interionic distances, and hydration effects in TBAC systems. mdpi.com It has been observed that the process of hydration, where water molecules surround the ions, leads to a distinct shift in the Raman peaks. mdpi.com
Specifically, the peak around 65 cm⁻¹ shifts to a lower wavenumber in the hydrated form compared to the anhydrous salt. mdpi.com This shift is attributed to the increase in the interionic distance between the tetrabutylammonium cation and the chloride anion as they become separated by hydrogen-bonded water molecules. This increased distance weakens the interionic binding energy, which is reflected in the lower vibrational frequency. mdpi.com These findings demonstrate that Raman spectroscopy can directly probe the structural changes induced by hydration at the molecular level.
Table 3: Summary of Low-Frequency Raman Peaks in TBAC Hydrate
| Peak Position (cm⁻¹) | Assignment | Interpretation and Significance |
|---|---|---|
| ~200 | O-O stretching of water framework | Reflects the structure of the hydrogen-bonded water cage. Appears at a lower wavenumber in TBAC hydrate compared to some other hydrates, indicating specific structural characteristics. mdpi.com |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. rsc.org XPS is particularly powerful for investigating the interfaces of condensed matter, such as the surface of a TBAC solution or the adsorption of TBAC onto a substrate. nih.govresearchgate.net
In the context of TBAC and other quaternary ammonium salts, XPS studies have provided critical insights into their behavior at aqueous-air interfaces. ethz.chacs.orgnih.govacs.org Research using liquid-jet XPS has shown that the surface-active tetrabutylammonium cation (TBA⁺) significantly enhances the concentration of counter-ions, like chloride, at the interface compared to their bulk concentration. ethz.chnih.gov
The core-level spectra obtained from XPS, such as C 1s, N 1s, and Cl 2p, provide detailed chemical information. ethz.chohio.edu The binding energy of the N 1s peak confirms the presence of the quaternary ammonium nitrogen, while the C 1s spectrum can be resolved to identify the different carbon environments in the butyl chains. rsc.orgohio.edu By analyzing these binding energies and the relative atomic concentrations, XPS can be used to characterize the composition and structure of protective layers formed by quaternary ammonium salts in corrosion inhibition studies or to understand their role in atmospheric chemistry at aerosol surfaces. nih.govethz.chohio.edu
Table 4: Representative XPS Binding Energies for TBAC Components Binding energies are approximate and can shift based on the chemical environment.
| Element | Core Level | Approximate Binding Energy (eV) |
|---|---|---|
| Carbon | C 1s | ~285.0 - 287.0 |
| Nitrogen | N 1s | ~402.0 - 403.0 |
Raman Spectroscopy for Vibrational and Intermolecular Studies
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations have emerged as indispensable tools for dissecting the complex interplay of forces within TBAC-based systems, particularly in deep eutectic solvents (DESs). These methods allow for a detailed examination of structural arrangements, interaction energies, and dynamic processes that are often difficult to probe experimentally.
Classical MD simulations, which use simplified force fields to model atomic interactions, have been widely employed to study the structure and dynamics of DESs containing TBAC. These simulations provide valuable insights into how the components of the DES arrange themselves and interact over time.
The addition of other substances, like volatile organic compounds (VOCs) or water, and their effect on the DES structure has also been a subject of investigation. researchgate.nettandfonline.com For instance, when VOCs like butanal, ethanol (B145695), and toluene (B28343) are introduced into a TBAC/ethylene (B1197577) glycol DES, specific interactions are observed. tandfonline.com Both butanal and ethanol form hydrogen bonds with the chloride anion and ethylene glycol. tandfonline.com Toluene, on the other hand, interacts with the tetrabutylammonium (TBA⁺) cations through its π electron cloud and forms π-hydrogen bonds with ethylene glycol. tandfonline.com Importantly, these simulations have shown that the fundamental structure of the DES is not significantly disrupted by the absorption of these VOCs. tandfonline.com
Simulations have also shed light on the arrangement of ions and molecules at interfaces. For TBAC-based DESs with glycerol (B35011) or ethylene glycol, the vapor-liquid interface shows an enrichment of ions compared to the bulk region. researchgate.net Furthermore, the presence of long-range structural ordering in these systems is suggested by the observation of peaks and anti-peaks in the low wave vector region of the calculated structure factors. researchgate.net In hydrophobic DESs composed of TBAC and decanoic acid, simulations show a network of irregular cavities that can accommodate water molecules. acs.org
Table 1: Key Interactions and Structural Observations in TBAC-based DES from MD Simulations To view the data, click on the headers to expand the rows.
System: TBAC / Glycerol or Ethylene Glycol
| Interacting Species | Interaction Type | Key Finding |
| Chloride anion (Cl⁻) & HBD | Hydrogen Bonding | Most dominant interaction, shaping the DES structure. researchgate.net |
| TBA⁺ & Toluene | π-cloud interaction | Cations position above and below the toluene ring. tandfonline.com |
| Toluene & Ethylene Glycol | π-hydrogen bond | An additional interaction influencing VOC placement. tandfonline.com |
System: TBAC / Decanoic Acid + Water
| Component | Observation | Implication |
| Water | Preferential solvation of anions | Alters intermolecular interactions within the DES. researchgate.net |
| DES Structure | Formation of irregular cavities | Accommodates water molecules, influencing physical properties. acs.org |
The dynamics of hydrogen bonding networks are a critical aspect of DES behavior, directly influencing properties like viscosity and diffusivity. Classical MD simulations have been used to quantify the lifetime of hydrogen bonds between the chloride anion and HBDs. For example, in a comparison between TBAC-based DESs with glycerol and ethylene glycol, the mean hydrogen bond lifetime was found to be shorter for the ethylene glycol system. researchgate.net This correlates with quantum chemical calculations of the binding energies and helps explain the higher diffusivity of components in the ethylene glycol-based DES due to a lesser extent of hydrogen bonding compared to the glycerol system. researchgate.net
The formation of hydrogen bonds is a key factor in the significant melting point depression observed in DESs. acs.org These strong intermolecular forces, primarily between the hydrogen bond acceptor (HBA) and HBD, are at the root of the unique properties of these fluids. acs.org The dynamics of this network, including its nature, extension, and temporal fluctuations, are a central focus of simulation studies. acs.orgresearchgate.net The addition of water can significantly perturb this network. Water molecules compete for interactions with the anions, interfering with the hydrogen-bonding network between the chloride ions and the HBD, which can lead to changes in the physical properties of the solvent. acs.org
To gain a more detailed and accurate understanding of the interactions within TBAC systems, researchers employ quantum chemical calculations, particularly Density Functional Theory (DFT). acs.orgresearchgate.net DFT is well-suited for studying systems where dispersion interactions are significant. mdpi.com These calculations are often performed on smaller clusters of molecules to meticulously characterize the nature of hydrogen bonding. acs.org
For instance, in a study of a TBAC-levulinic acid DES, DFT calculations were performed on HBA:HBD clusters to analyze the Cl⁻-levulinic acid hydrogen bonds. acs.org The results revealed strong interactions, which are believed to be the origin of macroscopic properties like high viscosity. acs.org The strength of these interactions can be quantified through calculated binding energies. acs.org DFT has also been used to screen potential HBA and HBD combinations for forming stable DESs. researchgate.netmdpi.com By calculating properties like the HOMO-LUMO energy gap, researchers can predict the chemical stability of different DES formulations. researchgate.net For example, a study screened various HBDs and HBAs and found that choline (B1196258) acetate (B1210297) and malonic acid were a promising combination for a stable DES. researchgate.net
Computational models are crucial for understanding how the solvent environment, such as a TBAC-based DES, can influence chemical reactions. The interactions between the solvent and the reactants can alter reaction rates and even the reaction mechanism itself. nih.gov Solvents can affect reactions through non-specific interactions, like polarity and polarizability, and specific interactions, such as hydrogen bonding and ion-dipole forces. nih.govwhiterose.ac.uk
While specific studies detailing the modeling of solvent effects of TBAC on reaction mechanisms are not prevalent in the provided search results, the general principles are well-established. Computational approaches, including DFT, can be used to model the transition states of reactions in the presence of solvent molecules to understand how the solvent stabilizes or destabilizes them. rsc.orgrsc.org For example, in a study on phosphate (B84403) activation, it was suggested that TBAC facilitates the reaction through a combination of ion-exchange, ion-pairing, hydrogen bonding, and van der Waals interactions. researchgate.net These types of specific interactions can be modeled computationally to elucidate their role in the reaction mechanism. The choice of solvent can dramatically alter the potential energy surface of a reaction, leading to different mechanistic pathways. nih.gov
A significant advantage of computational modeling is the ability to predict the physicochemical properties of systems before they are synthesized and tested experimentally. acs.orgacs.org This predictive capability is highly valuable for designing new DESs with tailored properties for specific applications. mdpi.com
Classical MD simulations can be used to predict macroscopic properties such as density, viscosity, and diffusion coefficients. mdpi.com Force fields used in these simulations are often validated by comparing the predicted density with experimental values. acs.org While predicting viscosity accurately can be challenging, with predicted values sometimes being systematically lower than experimental ones, general trends can often be captured successfully. acs.org Surface tension is another property that can be predicted with reasonable accuracy from simulations. acs.org
Quantum chemical methods, like DFT combined with models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), can predict thermodynamic properties and molecular interactions related to hydrogen bonding. acs.orgresearchgate.net COSMO-RS has proven suitable for characterizing DESs. acs.org These computational tools allow for the development of structure-property relationships, which are essential for the rational design of new and efficient DESs. acs.org For instance, quantum chemical calculations have been used to predict various properties of dyes and DESs to understand their interaction in extraction processes. researchgate.net Furthermore, thermodynamic models combined with equations of state can be used to predict the dissociation conditions of semiclathrate hydrates formed with TBAC. acs.org
Table 2: Computationally Predicted Properties of TBAC-based Systems To view the data, click on the headers to expand the rows.
Property and Method
| Predicted Property | Computational Method | Key Findings/Applications |
| Density, Viscosity, Diffusivity | Classical Molecular Dynamics (MD) | Validation of force fields; understanding transport properties. researchgate.netacs.orgmdpi.com |
| Surface Tension | Classical Molecular Dynamics (MD) | Matches experimental values reasonably well. acs.org |
| Hydrogen Bonding Interactions | Density Functional Theory (DFT) | Quantifies interaction strength; explains macroscopic properties like viscosity. acs.org |
| Chemical Stability (HOMO-LUMO gap) | Density Functional Theory (DFT) | Screening of potential DES components. researchgate.net |
| Hydrate Dissociation Conditions | Thermodynamic Models (e.g., SAFT-VRE) | Accurate prediction over wide ranges of pressure and salt concentrations. acs.org |
Tetrabutylammonium Chloride in Analytical Chemistry
Ion-Pair Chromatography Applications of TBAC
Ion-pair chromatography is a powerful technique in high-performance liquid chromatography (HPLC) for the separation of ionic and highly polar compounds. scbt.com Tetrabutylammonium (B224687) chloride is widely employed as an ion-pairing reagent in this context. nbinno.com
Use as an Ion-Pairing Reagent in HPLC
In reversed-phase HPLC, ionic or highly polar analytes often exhibit poor retention on nonpolar stationary phases. Tetrabutylammonium chloride is added to the mobile phase to form a neutral ion pair with the charged analyte. scbt.com The bulky and hydrophobic tetrabutylammonium cation (TBA⁺) pairs with an anionic analyte, increasing its hydrophobicity and promoting its retention on the reversed-phase column. scbt.com This allows for the effective separation of compounds that would otherwise elute too quickly. onepetro.orgosti.gov
The concentration of TBAC in the mobile phase is a critical parameter that can be adjusted to control the retention of the analytes. onepetro.org For instance, in the separation of alkylbenzene sulfonates, gradients in both TBAC concentration and mobile phase polarity are used to achieve separation. onepetro.org
| Parameter | Role in HPLC | Reference |
| Analyte | Ionic or highly polar compounds | scbt.com |
| Stationary Phase | Typically reversed-phase (e.g., C18) | onepetro.org |
| Mobile Phase | Contains an aqueous buffer and an organic modifier, with TBAC added as the ion-pairing reagent. | onepetro.orgsigmaaldrich.com |
| Mechanism | The TBA⁺ cation from TBAC forms a neutral ion pair with the anionic analyte, increasing its hydrophobicity and retention on the column. | scbt.com |
Separation and Analysis of Ionic Compounds
The application of TBAC as an ion-pairing reagent enables the separation and analysis of a wide range of ionic compounds. A notable example is the separation of alkylbenzene sulfonates, where TBAC in an aqueous acetonitrile (B52724) mobile phase effectively suppresses the ionic nature of the sulfonates, allowing for their separation based on alkyl chain length and structure. onepetro.orgonepetro.org
Another application involves the simultaneous determination of drugs in biological fluids. For example, pyrimethamine (B1678524) and sulphadoxine have been successfully separated and quantified in human plasma. nih.gov In this method, sulphadoxine forms an ion pair with the tetrabutylammonium cation, facilitating its extraction and subsequent separation by reversed-phase HPLC. nih.gov Mixed-mode chromatography also utilizes TBAC for the separation of hydrophilic and hydrophobic quaternary amines, where the retention mechanism for tetrabutylammonium itself involves both reversed-phase and cation-exchange interactions. sielc.com
Quantification of Anions in Environmental and Food Samples
This compound has been utilized as an ion-pairing reagent for the quantification of various anions in complex matrices like environmental and food samples. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com For instance, it has been employed in the mobile phase for the normal phase ion-pair HPLC determination of nitrate (B79036) and nitrite (B80452) in water and food samples. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com This approach allows for the sensitive and selective quantification of these anions, which is crucial for assessing water quality and food safety. researchgate.netbas.bgthermofisher.com
Extraction and Determination of Compounds in Analytical Procedures
Beyond its role in chromatography, this compound is also used in the extraction and determination of various compounds. scbt.comonepetro.org Its ability to form ion pairs is key to its effectiveness in these applications.
TBAC can be used to extract ionic compounds from aqueous solutions into organic solvents. biosynth.com For example, in the analysis of pyrimethamine and sulphadoxine in plasma, sulphadoxine is extracted as an ion pair with tetrabutylammonium into methylene (B1212753) chloride. nih.gov This selective extraction step helps to isolate the analyte from the complex plasma matrix, leading to a cleaner sample for subsequent analysis. nih.gov
Deep eutectic solvents (DESs) containing TBAC have also been explored for extraction purposes. A DES composed of this compound and decanoic acid has been successfully used to extract chromium(VI) from aqueous solutions. researchgate.net This highlights the potential of TBAC-based systems in environmental analysis for the removal and determination of pollutants.
| Application | Analyte(s) | Matrix | Extraction Principle | Reference |
| Drug Analysis | Sulphadoxine | Human Plasma | Ion-pair extraction with TBA⁺ into methylene chloride. | nih.gov |
| Environmental Analysis | Chromium(VI) | Aqueous Solution | Extraction into a deep eutectic solvent containing TBAC and decanoic acid. | researchgate.net |
Electrochemical Applications in Analytical Sensing
This compound finds utility in the field of electrochemical sensing, where it can act as a supporting electrolyte or as a component of ion-selective electrodes (ISEs). chemimpex.comacs.org
As a supporting electrolyte, TBAC enhances the conductivity of non-aqueous solutions used in electrochemical analysis. chemimpex.com In some electrochemical sensors, the interaction of the tetrabutylammonium cation with the sensor's surface can influence the detection mechanism. For instance, the adsorption of hydrophobic cations like tetrabutylammonium can disrupt self-assembled monolayers on electrode surfaces, which can be harnessed for sensing applications. d-nb.info
In the context of ISEs, TBAC and its derivatives are used in the construction of both the sensing membrane and the reference electrode. For example, a polyurethane membrane doped with tetrabutylammonium tetrabutylborate has been identified as a stable material for reference electrodes in potentiometric sensing. acs.org Furthermore, the electrochemical switching of poly(3-octylthiophene) (POT)-based solid-contact membrane electrodes has enabled the sequential sensing of cations like tetrabutylammonium. acs.org The study of model ions such as tetrabutylammonium is crucial for the development and characterization of new 3D-printed electrochemical sensors. wsu.edu
Environmental and Biological Research Aspects of Tetrabutylammonium Chloride
Phytotoxicity Studies of TBAC as an Environmental Pollutant
As a representative of ionic liquids, the environmental footprint of tetrabutylammonium (B224687) chloride is an area of active research. mdpi.comnih.gov Studies have focused on its phytotoxicity, evaluating its effects on various plant species to understand its potential as an environmental pollutant. mdpi.comnih.gov
Research has demonstrated that TBAC can significantly inhibit the growth and development of both monocotyledonous and dicotyledonous plants, such as wheat (Triticum aestivum L.) and cucumber (Cucumis sativus L.). mdpi.comnih.gov The application of TBAC to soil resulted in a marked inhibition of shoot and root length, as well as a decrease in the fresh weight yield of both plant species. mdpi.comnih.gov These inhibitory effects were strongly dependent on the concentration of the compound. mdpi.comnih.gov
Interestingly, while fresh weight decreased, an increase in the plant's dry matter content was observed. mdpi.comnih.gov Cucumber was identified as being more sensitive to TBAC than wheat. mdpi.com For instance, a TBAC concentration of 10 mg∙kg⁻¹ of soil was enough to cause a 25% reduction in the fresh weight yield of cucumber plants, whereas significant changes in wheat were only observed at higher concentrations. mdpi.com At a concentration of 400 mg∙kg⁻¹ of soil, TBAC led to a 37% decrease in the fresh weight yield of wheat. mdpi.com
Table 1: Effect of Tetrabutylammonium Chloride (TBAC) on Plant Growth
| Plant Species | TBAC Concentration (mg∙kg⁻¹ of soil DW) | Observed Effect |
|---|---|---|
| Cucumber (Cucumis sativus L.) | 10 | ~25% decrease in fresh weight yield. mdpi.com |
| Cucumber (Cucumis sativus L.) | All tested concentrations | Pronounced inhibition of plant growth and root length. mdpi.com |
| Wheat (Triticum aestivum L.) | 400 | ~37% decrease in fresh weight yield relative to control. mdpi.com |
This table is based on data presented in the cited research articles.
The presence of TBAC in the soil has also been shown to negatively affect the photosynthetic pigment content in the leaves of wheat and cucumber. mdpi.comnih.gov A decrease in chlorophyll (B73375) a, chlorophyll b, and total chlorophyll content was observed, and this reduction was positively correlated with the applied concentration of TBAC. nih.gov
In cucumber, lower concentrations of TBAC initially led to a slight increase in chlorophyll content compared to the control group. nih.gov However, at concentrations of 400 mg∙kg⁻¹ of soil and higher, the chlorophyll content decreased significantly as the concentration of TBAC increased. nih.gov For wheat seedlings, the changes in chlorophyll content were less pronounced compared to cucumber. nih.gov Despite the decrease in pigment content, research indicates that no major changes were observed in chlorophyll fluorescence. mdpi.comnih.gov The reduction in photosynthetic pigments is a key indicator of the phytotoxic effects of ionic liquids. mdpi.com
Table 2: Effect of this compound (TBAC) on Photosynthetic Pigments
| Plant Species | TBAC Concentration | Effect on Photosynthetic Pigments |
|---|---|---|
| Cucumber (Cucumis sativus L.) | > 400 mg∙kg⁻¹ of soil DW | Significant decrease in chlorophyll content. nih.gov |
| Wheat (Triticum aestivum L.) | Increasing concentrations | Decrease in photosynthetic pigment content. mdpi.com |
This table summarizes findings from the cited research.
Membrane Transport Studies in Biological Research
In biological research, TBAC is utilized in studies of membrane transport. Specifically, it has been instrumental in investigating the transport of chloride ions across model biological membranes. rsc.org Research using 35Cl Nuclear Magnetic Resonance (NMR) has shown that tetrabutylammonium ions can mediate the transport of chloride through the walls of phosphatidylcholine vesicles. rsc.org This process is understood to occur via an ion pair mechanism, where the tetrabutylammonium cation facilitates the movement of the chloride anion across the lipid bilayer. rsc.org This contrasts with other transport mechanisms, such as potassium-valinomycin mediated transport, where chloride transport as an ion pair is negligible. rsc.org The use of TBAC in these studies helps elucidate the fundamental processes of anion transport across cellular membranes. researchgate.netacs.org
Use in Biochemical Assays
This compound serves as a valuable reagent in various biochemical applications and assays. invivochem.commedchemexpress.com It is employed as an ion-pairing reagent in analytical techniques like high-performance liquid chromatography (HPLC), where it aids in the separation and quantification of molecules such as nitrate (B79036) and nitrite (B80452). sigmaaldrich.com Furthermore, TBAC is used in the preparation of liposomes and other drug delivery systems. chemimpex.com In this context, its properties can enhance the solubility and stability of pharmaceutical compounds, which is a critical aspect of drug formulation and delivery research. chemimpex.com
Future Research Directions and Challenges for Tetrabutylammonium Chloride
Development of Novel TBAC-based Catalytic Systems
Tetrabutylammonium (B224687) chloride is well-established as a phase-transfer catalyst (PTC) that enhances reaction rates between reactants in immiscible phases, finding extensive use in the pharmaceutical and agrochemical industries. researchgate.netijcce.ac.ir Future research is focused on creating novel catalytic systems that leverage the unique properties of the tetrabutylammonium cation to achieve higher efficiency and selectivity in a broader range of chemical transformations.
One promising direction is the design of multi-functional catalysts where TBAC is combined with other catalytic species, such as metal complexes or other organic catalysts. This approach can lead to synergistic effects, enabling new reaction pathways or improving the performance of existing ones. For instance, TBAC can be used in two-step reaction sequences, acting first as a source of soluble chloride ions to initiate a reaction and subsequently as a phase-transfer catalyst for the next step without needing to be isolated. rsc.orglew.ro
Research is also exploring the development of supported TBAC catalysts, where the TBAC is immobilized on a solid support. This strategy aims to simplify catalyst separation and recycling, which is a significant challenge with traditional homogeneous phase-transfer catalysts. nih.gov Supported catalysts can contribute to more sustainable and cost-effective industrial processes. ijcce.ac.ir
Furthermore, investigations into the catalytic activity of TBAC in novel reaction environments, such as in the conversion of carbon dioxide (CO2) into valuable chemicals, are gaining traction. rsc.orgresearchgate.net The development of TBAC-based systems for CO2 hydrogenation could offer new avenues for carbon capture and utilization technologies. acs.org
Table 1: Examples of Reactions Catalyzed by TBAC-based Systems
| Reaction Type | Substrates | Product | Catalyst System | Reference |
| Epoxide Ring Opening | Epichlorohydrin, Phosgene | Chloroformate intermediate | TBAC | rsc.org |
| Nucleophilic Substitution | Decyl methanesulfonate, Sodium bromide | Decyl bromide | TBABr (related to TBAC) | jchemrev.com |
| Condensation Reaction | Aldehydes, Malononitrile, Naphthol | 2-Amino-4H-chromene derivatives | TBAC | |
| Esterification | Carboxylic acids, Dimethyl carbonate | Methyl esters | TBAC / K2CO3 |
Exploration of New TBAC-derived Deep Eutectic Solvents with Tunable Properties
Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic compounds. These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt, such as TBAC (the hydrogen bond acceptor or HBA), with a hydrogen bond donor (HBD). acs.org The resulting mixture has a significantly lower melting point than its individual components.
A key area of future research is the synthesis and characterization of new TBAC-based DESs with a wide variety of HBDs, including glycerol (B35011), ethylene (B1197577) glycol, triethylene glycol, and organic acids like levulinic acid and n-decanoic acid. researchgate.netresearchgate.netacs.orgnih.gov The ability to alter the HBD and the molar ratio of HBA to HBD allows for the fine-tuning of the physicochemical properties of the DES, such as viscosity, density, polarity, and conductivity, to suit specific applications. researchgate.netacs.org
The tunable nature of these solvents makes them highly attractive for various uses. For example, TBAC-based DESs have shown promise in the separation of ethylene and ethane (B1197151), a critical process in the petrochemical industry. researchgate.net By adjusting the composition of the DES, the selectivity for ethylene can be optimized. Another significant application is in CO2 capture. bohrium.comnih.govresearchgate.netresearchgate.net The solubility of CO2 in TBAC-derived DESs can be tailored by the choice of HBD, offering a potentially more efficient and environmentally friendly method for carbon capture compared to traditional amine-based systems. nih.gov
Future work will likely focus on expanding the library of HBDs to create DESs with even more diverse and specialized properties. nih.govnih.govrug.nlrug.nl Research into ternary DES systems, where a third component is added to further modify the solvent's characteristics, is also a promising avenue. rug.nlrug.nl
Table 2: Properties of Selected TBAC-based Deep Eutectic Solvents
| Hydrogen Bond Donor (HBD) | Molar Ratio (TBAC:HBD) | Application Highlight | Reference |
| n-Decanoic Acid | Varied | Separation of ethylene and ethane | researchgate.net |
| Levulinic Acid | 2:1 | Characterized as a sustainable fluid | acs.orgnih.gov |
| Glycerol | 1:2+ | Potential for CO2 capture, functionalized materials | acs.orgrsc.org |
| Ethylene Glycol | 1:2+ | Potential for CO2 capture, general solvent use | acs.org |
| Triethylene Glycol | 1:2+ | General solvent use | acs.org |
Advanced Computational Modeling for Predicting TBAC System Behavior
Computational modeling is becoming an indispensable tool for accelerating the discovery and optimization of chemical systems. In the context of TBAC, advanced computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are being employed to predict and understand its behavior at the molecular level. nih.gov
Future research will increasingly rely on these models to screen for new TBAC-based DESs with desired properties, thereby reducing the need for extensive experimental work. acs.orgnih.gov MD simulations can provide detailed insights into the structure and dynamics of the hydrogen-bonding network in DESs, which governs their macroscopic properties. nih.govnih.govnih.govmdpi.comdovepress.commdpi.com This fundamental understanding is crucial for designing DESs with tailored characteristics for specific applications.
DFT calculations can be used to investigate the electronic structure and reactivity of TBAC and its complexes, aiding in the design of novel catalytic systems. researchgate.netpatsnap.comnih.govresearchgate.net By modeling reaction pathways and transition states, researchers can predict the efficacy of a TBAC-based catalyst for a particular transformation. Combining computational predictions with experimental data can create a powerful feedback loop to refine models and accelerate the development of new materials and processes. patsnap.comnih.govmdpi.com
A significant challenge in this area is the development of accurate force fields for MD simulations of these complex systems. Future work will focus on creating more robust and transferable force fields to improve the predictive power of these simulations. nih.gov
Sustainable and Scalable Production Methods for TBAC
While TBAC is a widely used chemical, its production methods can be improved to be more sustainable and scalable. Traditional synthesis routes for quaternary ammonium compounds can sometimes involve hazardous reagents and solvents. guidechem.comchemicalbook.com The increasing demand for TBAC in various applications necessitates the development of greener production pathways.
Future research in this area will focus on several key aspects. One is the use of more environmentally benign starting materials and solvents. Another is the development of catalytic routes that minimize waste and energy consumption. For example, methods that avoid the use of inorganic salts that need to be separated from the final product are being explored for other quaternary ammonium salts and could be applied to TBAC. researchgate.net
Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is another important research direction. This could involve the use of continuous flow reactors instead of traditional batch reactors for the synthesis of TBAC. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the development of these new production methods. rsc.org The scalability of these new methods will also be a critical factor to ensure they are economically viable for industrial-scale production. dimensionmarketresearch.com
Expanding Applications in Emerging Technologies
The unique properties of TBAC are leading to its exploration in a variety of emerging technologies beyond its traditional roles. Research is uncovering new and innovative applications where TBAC can play a crucial role.
One of the most promising areas is in gas storage and separation through the formation of clathrate hydrates. TBAC can form semi-clathrate hydrates with gases like methane and carbon dioxide at moderate temperatures and pressures. ijcce.ac.irrsc.orgjchemrev.com This technology has potential applications in natural gas storage and transportation, as well as in carbon capture and sequestration. ijcce.ac.irijcce.ac.ir The structure and stability of these hydrates can be influenced by the concentration of TBAC, allowing for the optimization of gas storage capacity. rsc.orgjchemrev.com
In the field of materials science, TBAC is being used to create functional materials. For example, TBAC-glycerol DES has been used to functionalize manganese dioxide to create a mimic enzyme for the colorimetric detection of L-cysteine. rsc.org TBAC is also used in the preparation of self-healing polypyrrole coatings for corrosion protection on iron. nbinno.com
As research continues, it is likely that more novel applications for TBAC will be discovered in areas such as energy storage, nanotechnology, and advanced sensors. The ability to tailor its properties through the formation of DESs and its role in forming structured materials make it a highly versatile compound for future technological advancements.
Q & A
Q. How can researchers determine the purity of TBACl in synthetic chemistry applications?
TBACl purity is critical for reproducibility. Common methods include:
- NMR Spectroscopy : Analyze and spectra to confirm absence of residual solvents (e.g., DMF) or byproducts. For example, urea NH signals in NMR titrations indicate chloride binding interactions .
- Ion-Pair Chromatography : Use TBACl itself as an ion-pairing agent (≥99.0% purity) to validate retention time consistency .
- Elemental Analysis : Compare measured C, H, N, and Cl percentages with theoretical values (CHClN; MW 277.917) .
Q. What are the standard protocols for preparing TBACl-based deep eutectic solvents (DES)?
TBACl is combined with hydrogen bond donors (HBDs) like glycerol or ethylene glycol:
- Optimal Ratios : Screen salt:HBD ratios (e.g., 1:2 to 1:4) to identify eutectic points via freezing point depression .
- Characterization : Measure density (1.1–1.3 g/cm), viscosity (200–500 cP at 25°C), and conductivity (0.1–1.5 mS/cm) using viscometers and impedance analyzers .
Q. What safety precautions are essential when handling TBACl in the laboratory?
- PPE : Wear nitrile gloves and eye protection to avoid skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
- Spill Management : Neutralize with inert absorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How does TBACl influence the catalytic activity in CO2_22-epoxide copolymerization?
TBACl acts as a co-catalyst in Cr(III)-based systems:
- Mechanism : It stabilizes the active metal center via chloride coordination, enhancing nucleophilic attack on epoxide .
- Optimization : Compare co-catalysts (e.g., TBACl vs. TBAB) to balance activity and selectivity. Substoichiometric PPNCl (0.1–0.5 equiv.) often outperforms TBACl in polycarbonate yield (>90%) .
Q. Why do TBACl-containing DESs exhibit contradictory solubility data across studies?
Discrepancies arise from:
- HBD Selection : Ethylene glycol-based DESs show higher polarity than glycerol systems, altering solute solubility .
- Temperature Dependence : Solubility of aromatic compounds in TBACl:triethylene glycol DES increases by 20–30% at 50°C vs. 25°C .
- Impurity Effects : Trace water (>0.5%) in DESs disrupts hydrogen bonding, requiring Karl Fischer titration for validation .
Q. What experimental strategies resolve conflicting NMR data in TBACl-anion binding studies?
Address inconsistencies via:
- Counterion Screening : Use tetrabutylammonium (TBA) instead of smaller cations (e.g., TPA) to minimize ion-pairing interference in dichloromethane .
- Solvent Optimization : Prefer low-polarity solvents (e.g., DCE) to enhance receptor-chloride affinity (K up to 10 M) .
- ITC Validation : Confirm 1:1 binding stoichiometry via isothermal titration calorimetry when NMR data is ambiguous .
Q. How can researchers mitigate phase separation in TBACl semiclathrate hydrate systems?
For gas storage applications (e.g., CO):
- Additive Engineering : Introduce tetrabutylammonium phosphate (TBAP) to stabilize hydrate cages, reducing phase separation by 40% .
- Pressure-Tuning : Maintain 3–5 MPa CO pressure at 274–277 K to optimize hydrate formation kinetics .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
